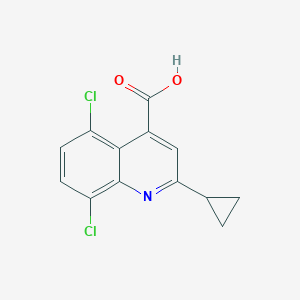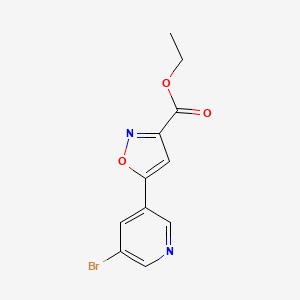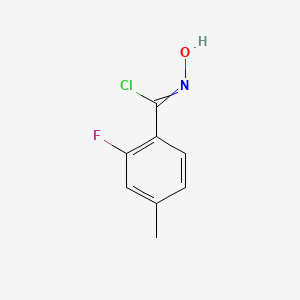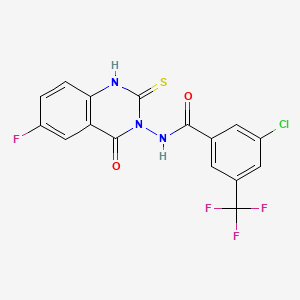
3-Chloro-N-(6-fluoro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-5-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-N-(6-fluoro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-5-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(6-fluoro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-5-(trifluoromethyl)benzamide typically involves multi-step organic reactions. The starting materials often include substituted anilines and isothiocyanates, which undergo cyclization and subsequent functional group modifications to yield the final product. Common reaction conditions may involve the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(6-fluoro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-5-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of thioxo groups to sulfoxides or sulfones.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Halogen exchange or nucleophilic substitution at the chloro or fluoro positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products
The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation of the thioxo group may yield sulfoxides or sulfones, while nucleophilic substitution at the chloro position could result in the formation of various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and enzyme functions.
Medicine: Potential therapeutic agent for the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry: Use in the development of agrochemicals, dyes, and materials science.
Mechanism of Action
The mechanism of action of 3-Chloro-N-(6-fluoro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-5-(trifluoromethyl)benzamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to downstream effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the precise pathways involved.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar core structures but different substituents.
Benzamide Derivatives: Compounds with variations in the benzamide moiety.
Fluorinated Compounds: Molecules containing fluorine atoms, which often exhibit unique biological properties.
Uniqueness
3-Chloro-N-(6-fluoro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-5-(trifluoromethyl)benzamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C16H8ClF4N3O2S |
|---|---|
Molecular Weight |
417.8 g/mol |
IUPAC Name |
3-chloro-N-(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-5-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C16H8ClF4N3O2S/c17-9-4-7(3-8(5-9)16(19,20)21)13(25)23-24-14(26)11-6-10(18)1-2-12(11)22-15(24)27/h1-6H,(H,22,27)(H,23,25) |
InChI Key |
QTVBEVLDVQRJMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)N(C(=S)N2)NC(=O)C3=CC(=CC(=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


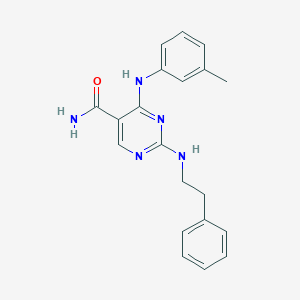
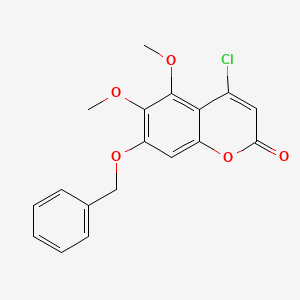
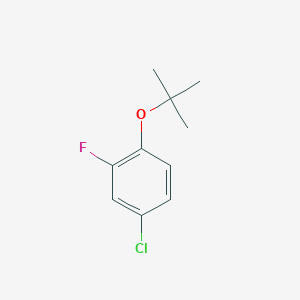
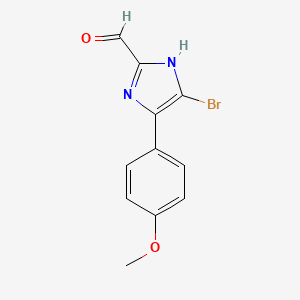
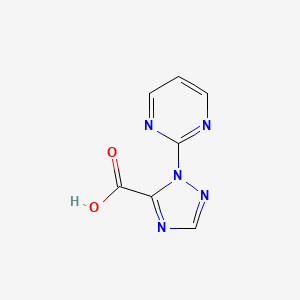
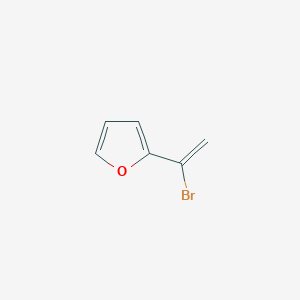
![3-Bromo-6-nitrodibenzo[b,d]thiophene 5,5-Dioxide](/img/structure/B13693759.png)
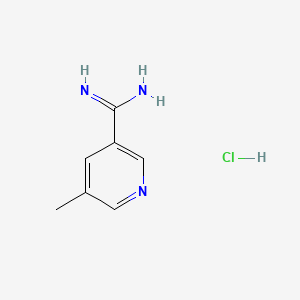

![5-(2-Fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B13693775.png)
![Methyl (S)-5-Amino-6-[(oxetan-2-ylmethyl)amino]picolinate](/img/structure/B13693780.png)
